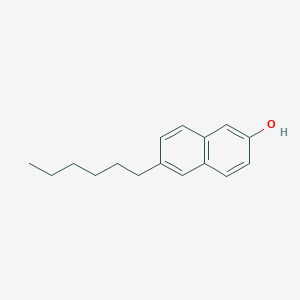
6,11-Dihydroxy-5,12-naphthacenedione
Vue d'ensemble
Description
6,11-Dihydroxy-5,12-naphthacenedione, also known as 6,11-dihydroxytetracene-5,12-dione or 6,11-Dihydroxynaphthacenequinone, is an organic compound with the empirical formula C18H10O4 . It has a molecular weight of 290.27 . The compound is used in the synthesis of tetracene derivatives, Rhenium and Rhodium compounds, as well as supramolecular coordination complexes .
Synthesis Analysis
This compound has been used in the synthesis of a tetracene derivative, 5,6,11,12-tetrachlorotetracene . It was also used for the synthesis of (3 Z ,3′ Z )-3,3′- (ethane-1,2-diylidene)bis [isobenzofuran-1 (3 H )-one] . It may be used for the synthesis of self-assembled, chair-shaped dirhenium (I) macrocyclic compounds, half-sandwich Ir, Rh-based organometallic molecular boxes, and as a ligand for the synthesis of supramolecular coordination complexes .Molecular Structure Analysis
The molecule of this compound is centrosymmetric and planar . A long phenolic O-H bond is observed, which is involved in an intramolecular hydrogen bond between the phenolic and quinonoid O atoms .Chemical Reactions Analysis
The compound has been used in various chemical reactions, including the synthesis of tetracene derivatives and the formation of supramolecular coordination complexes .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 350-351 °C . It has a molecular weight of 290.3 g/mol . The compound has a topological polar surface area of 74.6 Ų .Applications De Recherche Scientifique
Synthèse de dérivés du tétracène
La 6,11-Dihydroxy-5,12-naphthacenedione a été utilisée dans la synthèse d'un dérivé du tétracène, plus précisément le 5,6,11,12-tétrachlorotétracène . Les dérivés du tétracène présentent un intérêt dans le domaine de l'électronique organique en raison de leurs propriétés semi-conductrices.
Synthèse de dérivés de l'isobenzofurane
Ce composé a également été utilisé pour la synthèse de (3Z,3’Z)-3,3’-(éthane-1,2-diylidène)bis[isobenzofurane-1(3H)-one] . Les dérivés de l'isobenzofurane sont importants dans le domaine de la chimie médicinale en raison de leur large éventail d'activités biologiques.
Synthèse de composés macrocycliques de dirhénium(I)
La this compound a été utilisée dans la synthèse de composés macrocycliques de dirhénium(I) auto-assemblés en forme de chaise . Ces composés ont des applications potentielles en catalyse et en science des matériaux.
Synthèse de boîtes moléculaires organométalliques
Ce composé a été utilisé dans la synthèse de boîtes moléculaires organométalliques à base de demi-sandwich Ir, Rh . Ces boîtes moléculaires ont des applications potentielles en chimie hôte-invité et en catalyse.
Ligand pour les complexes de coordination supramoléculaires
La this compound peut agir comme un ligand pour la synthèse de complexes de coordination supramoléculaires (CCS) . Les CCS ont des applications potentielles dans des domaines tels que la reconnaissance moléculaire, la catalyse et la science des matériaux.
Blocs de construction organiques
Ce composé est également utilisé comme bloc de construction organique dans diverses synthèses chimiques . En tant que bloc de construction organique, il peut être utilisé pour construire des molécules plus complexes pour diverses applications en chimie organique.
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety pictograms associated with it are GHS07 . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mécanisme D'action
Mode of Action
It has been used in the synthesis of various compounds, indicating its potential as a precursor in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of a tetracene derivative, 5,6,11,12-tetrachlorotetracene , suggesting it may play a role in the biochemical pathways involved in the synthesis of these compounds.
Result of Action
It has been used in the synthesis of various compounds, indicating its potential utility in chemical reactions .
Propriétés
IUPAC Name |
6,11-dihydroxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAURYYBPUIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322410 | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785-52-0 | |
| Record name | 1785-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



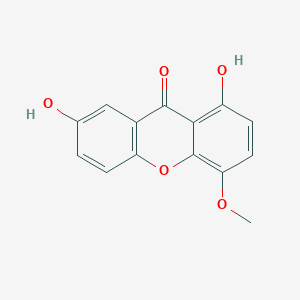

![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
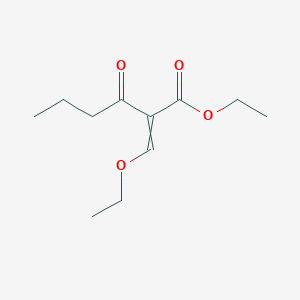

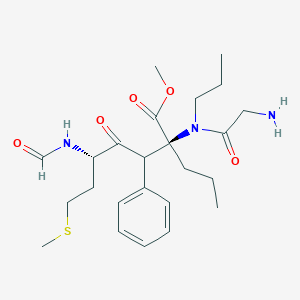
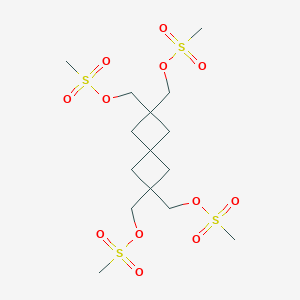
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)



